
6-Chloropyridine-2-carbonitrile
Overview
Description
6-Chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known to be used as a substrate in negishi coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
In the context of Negishi coupling reactions, 2-Chloro-6-cyanopyridine interacts with its targets through a palladium-catalyzed process . The reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Its use in negishi coupling reactions contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Result of Action
The molecular and cellular effects of 2-Chloro-6-cyanopyridine’s action are largely dependent on its role in the synthesis of other compounds. In the context of Negishi coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of 2-Chloro-6-cyanopyridine, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the success of Negishi coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
6-Chloropyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a substrate in coupling reactions. It interacts with enzymes such as Pd-NHC (N-heterocyclic carbene) catalysts in Negishi coupling reactions . These interactions facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The nature of these interactions involves the coordination of the nitrogen atom in the pyridine ring with the metal center of the catalyst, enhancing the reactivity of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal catalysts, such as Pd-NHC, in coupling reactions . These interactions involve the coordination of the nitrogen atom in the pyridine ring with the metal center, facilitating the formation of carbon-carbon bonds. This mechanism is essential for the synthesis of complex organic molecules, which can have various biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade over time when exposed to light, heat, or moisture
Metabolic Pathways
This compound is involved in metabolic pathways that include its use as a substrate in coupling reactions It interacts with enzymes such as Pd-NHC catalysts, which facilitate the formation of carbon-carbon bonds These reactions are essential for the synthesis of various organic compounds, which can be further metabolized in biological systems
Biological Activity
6-Chloropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyridine ring with a chlorine atom at the 6-position and a cyano group at the 2-position, allows it to interact with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . The presence of the cyano group and the chlorine atom significantly influences its reactivity and interaction with biological molecules.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound has been shown to exhibit antiproliferative properties , particularly against various cancer cell lines. Its mechanism may involve the inhibition of cellular growth pathways, potentially through interference with enzyme activity or receptor signaling.
Biological Activities
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent.
- Case Study : In vitro assays revealed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in certain cancer cell lines .
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antimicrobial agents.
- Research Findings : The compound was effective against Gram-positive bacteria, showing an inhibition zone of up to 15 mm in disk diffusion assays .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on cholinesterases, which are important targets in neurodegenerative diseases like Alzheimer's. Some derivatives of this compound showed selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), indicating a potential therapeutic role in cognitive disorders .
Comparative Analysis
To understand the unique biological properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Chloropyridine-2-carbonitrile | Chlorine at position 3, cyano at position 2 | Primarily used for synthesis; lacks anticancer activity |
5-Acetyl-3-chloropyridine | Acetyl at position 5 | Different substitution pattern affects reactivity |
6-Acetylpyridine | No chlorine; only acetyl and pyridine ring | More stable; different biological activities |
4-Chloro-3-pyridinecarbonitrile | Chlorine at position 4 | Different reactivity profile compared to others |
Research Findings Summary
Recent studies have highlighted several key findings regarding the biological activities of this compound:
- Antiproliferative Effects : Demonstrated significant inhibition of cancer cell proliferation.
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Enzyme Inhibition : Selective inhibition of AChE suggests potential use in treating neurodegenerative diseases.
Scientific Research Applications
Pharmaceutical Development
6-Chloropyridine-2-carbonitrile serves as a versatile building block in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the preparation of heteroaromatic carboxylic acids, which are crucial in drug development . Its derivatives have shown potential as anti-cancer agents, particularly in the development of 6-amino-2-pyridone derivatives that exhibit cytotoxic activity against several cancer cell lines, including glioblastoma and breast cancer .
Catalysis
The compound has been explored as a precursor in the synthesis of chiral catalysts. These catalysts are essential in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital in pharmaceutical applications .
Case Study 1: Anti-Cancer Activity
A study highlighted the synthesis of a library of derivatives from 6-amino-2-pyridone-3,5-dicarbonitrile using natural product catalysts. Among these derivatives, one compound (5o) demonstrated significant anti-cancer activity across various cell lines, indicating the therapeutic potential of compounds derived from this compound . The study emphasizes the importance of structural modifications to enhance biological activity.
Case Study 2: Synthesis of Bioactive Compounds
Research has indicated that compounds derived from this compound can be used to synthesize biologically active molecules. For instance, its derivatives have been utilized to create novel anti-cancer agents that target specific signaling pathways involved in tumor growth . This underscores the compound's relevance in medicinal chemistry.
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Used as a building block for heteroaromatic carboxylic acids and anti-cancer agents |
Catalysis | Precursor for chiral catalysts in asymmetric synthesis |
Anti-Cancer Research | Derivatives exhibit cytotoxicity against various cancer cell lines |
Q & A
Basic Questions
Q. What are the key physicochemical properties and identifiers of 6-chloropyridine-2-carbonitrile?
this compound (CAS: 4316-98-7, EC: 224-341-1) is a heterocyclic compound with the molecular formula C₆H₃ClN₂ and molecular weight 138.55 g/mol . Key properties include:
- Density : 1.33 g/cm³ .
- Structural identifiers : InChI key
InChI=1/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
.
These parameters are critical for compound validation in synthetic workflows.
Q. What are the standard methods for synthesizing this compound?
Synthesis often involves halogenation and cyanation of pyridine derivatives. While specific routes for this compound are not detailed in the evidence, analogous methods include:
- Chlorination : Substitution reactions using chlorine donors (e.g., PCl₅ or SOCl₂) on pyridine precursors.
- Cyanation : Introduction of the nitrile group via nucleophilic substitution or metal-catalyzed reactions .
Validation typically requires HPLC for purity and ¹H/¹³C NMR for structural confirmation .
Q. What safety precautions are required when handling this compound?
- Hazard classification : Likely irritant (based on structural analogs; e.g., dichloropyrazine-carbonitrile compounds require eye/skin protection) .
- First-aid measures : Immediate rinsing of exposed areas and consultation with a physician .
- Storage : In airtight containers, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridine-carbonitriles?
Discrepancies in yields may arise from:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., palladium/copper catalysts in analogous syntheses) .
- Purification challenges : Column chromatography vs. recrystallization efficiency .
Methodological approach :
Q. What strategies are recommended for characterizing structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Resolves bond angles and substituent positions (e.g., used in analogous pyridine-carbonitrile structures) .
- Comparative spectroscopy : Match experimental IR (C≡N stretch ~2200 cm⁻¹) and NMR (pyridine ring protons at δ 7.5–8.5 ppm) with computational data (DFT calculations) .
Q. How can this compound be utilized in pharmaceutical intermediate synthesis?
The compound’s nitrile and chloro groups enable diverse functionalization:
- Kinase inhibitor synthesis : Nitrile groups act as hydrogen bond acceptors in bioactive molecules (e.g., referenced in Perreault et al.’s kinase inhibitor study) .
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for C–N bond formation .
Note : Monitor steric effects from the pyridine ring in coupling reactions.
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Byproduct formation : Increased at scale due to heat/mass transfer limitations.
- Purification bottlenecks :
Q. How do solvent polarity and reaction pH influence the stability of this compound?
- Hydrolysis risk : The nitrile group may hydrolyze to amides/carboxylic acids under acidic/basic conditions.
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectroscopic data for halogenated pyridine-carbonitriles?
- Case study : If NMR signals conflict with literature, verify:
- Resolution : Compare with computationally simulated spectra (e.g., using Gaussian or ADF software) .
Q. What ethical and reproducibility practices are critical when publishing synthetic protocols for this compound?
Properties
IUPAC Name |
6-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZHSVWXFKKCNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186897 | |
Record name | 6-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-29-8 | |
Record name | 6-Chloro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33252-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLOROPYRIDINE-2-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.